![molecular formula C13H16N2O3 B2780568 5-Oxolenacil CAS No. 1270965-07-5](/img/structure/B2780568.png)
5-Oxolenacil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography . This involves the use of X-ray diffraction to investigate the arrangement of atoms within a crystal structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance include characteristics such as color, density, hardness, melting point, boiling point, and chemical reactivity . For 5-Oxolenacil, it has a predicted density of 1.33±0.1 g/cm3 and a predicted pKa of 8.47±0.20 .Scientific Research Applications
Biological Activities
5-Oxolenacil is known as a privileged molecule because of its all biological potency . This biological property has increased the attention of many investigators to analyze this ring system and expose several activities .
Pharmacophore in Modern Drug Discovery
5-Oxolenacil is an important pharmacophore in modern drug discovery . It is a 5-member ring system that contains 3 carbons and 2 nitrogens that are arranged at 3 and 1 positions, and ─C═O at the 5th position of the ring .
Synthesis of Derivatives
The synthesis of 5-Oxolenacil derivatives has been reported in various studies . These derivatives have been analyzed for their biological potencies .
Antibacterial Applications
5-Oxolenacil has shown potent antibacterial activity. For instance, 5-Oxolenacil derivatives (3a and 3c) with 125 μg/mL concentration showed excellent antibacterial profile against Gram-positive bacteria, B. thuringiensis .
Activity Against Gram-Negative Bacteria
5-Oxolenacil derivatives have also shown good-to-moderate antibacterial activity against Gram-negative bacteria like E. coli and E. aerogenes .
Inherent Antimicrobial Activity
All synthesized 5-Oxolenacil derivatives were assayed in vitro for inherent antimicrobial activity at different concentrations against stated bacterial strains and compared with standard chloramphenicol .
properties
IUPAC Name |
3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-10-7-6-9-11(10)12(17)15(13(18)14-9)8-4-2-1-3-5-8/h8H,1-7H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPFLBDSCLFQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027055 |
Source
|
Record name | 3-Cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.